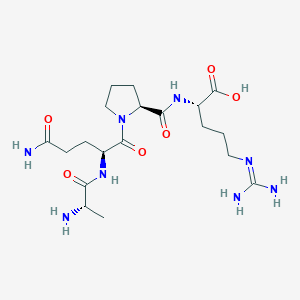
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- is a complex peptide compound composed of the amino acids L-arginine, L-alanine, L-glutamine, and L-proline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and research applications.
化学反应分析
Types of Reactions
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the peptide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without degrading the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation may yield oxidized peptides with altered biological activity, while substitution reactions can produce derivatives with enhanced stability or solubility.
科学研究应用
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- has a wide range of applications in scientific research:
Chemistry: The compound is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a substrate in enzymatic studies and as a tool for investigating protein-protein interactions.
Medicine: The compound has potential therapeutic applications, including wound healing and immune modulation.
Industry: It is used in the development of novel biomaterials and as a component in specialized nutritional supplements.
作用机制
The mechanism of action of L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The other amino acids in the peptide contribute to its overall stability and bioactivity, enhancing its therapeutic potential.
相似化合物的比较
L-Arginine, L-alanyl-L-glutaminyl-L-prolyl- can be compared with other similar compounds such as:
L-Alanyl-L-glutamine: This dipeptide is used in dietary supplements and parenteral nutrition due to its stability and solubility.
L-Glutaminyl-L-lysyl-L-arginine: Another peptide with distinct biological activities and applications in research.
属性
CAS 编号 |
193361-33-0 |
|---|---|
分子式 |
C19H34N8O6 |
分子量 |
470.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C19H34N8O6/c1-10(20)15(29)25-11(6-7-14(21)28)17(31)27-9-3-5-13(27)16(30)26-12(18(32)33)4-2-8-24-19(22)23/h10-13H,2-9,20H2,1H3,(H2,21,28)(H,25,29)(H,26,30)(H,32,33)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1 |
InChI 键 |
XHWGLZNVONVDTC-CYDGBPFRSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


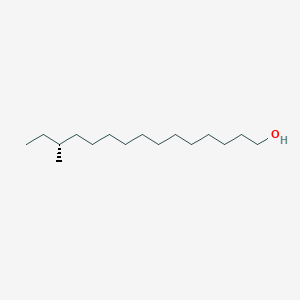
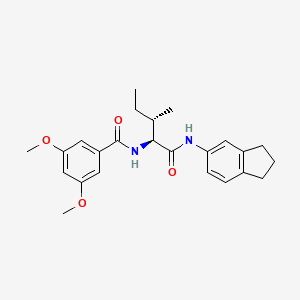

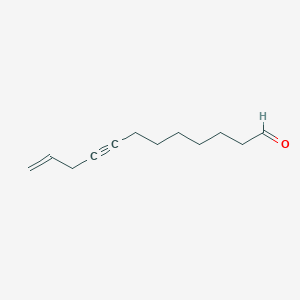
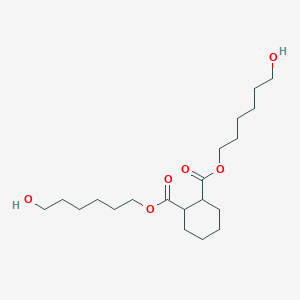
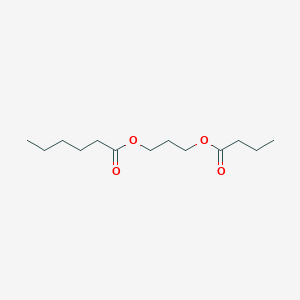
![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde](/img/structure/B12579829.png)
![Silane, trimethyl[[2-(phenylmethyl)-1-cyclohexen-1-yl]oxy]-](/img/structure/B12579842.png)
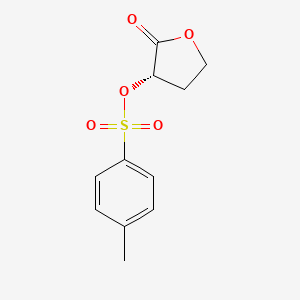
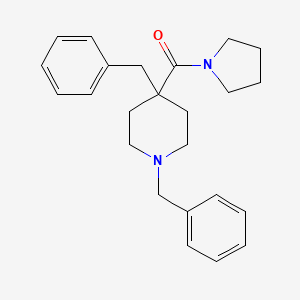
![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)
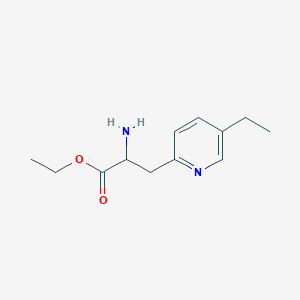
![1-[(2S)-1-Benzoylpyrrolidin-2-yl]-2-bromoethan-1-one](/img/structure/B12579871.png)
